2-Fluorooxirane

Catalog No.
S15074592
CAS No.
64515-39-5
M.F
C2H3FO
M. Wt
62.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorooxirane

CAS Number

64515-39-5

Product Name

2-Fluorooxirane

IUPAC Name

2-fluorooxirane

Molecular Formula

C2H3FO

Molecular Weight

62.04 g/mol

InChI

InChI=1S/C2H3FO/c3-2-1-4-2/h2H,1H2

InChI Key

NRSWGNXBEVDTNI-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)F

2-Fluorooxirane, also known as 2-fluoromethyl-1,3-epoxypropane, is a fluorinated epoxide with the chemical formula C2H3FO\text{C}_2\text{H}_3\text{FO}. This compound features a three-membered cyclic ether structure (oxirane) with a fluorine atom attached to the second carbon. The presence of the fluorine atom imparts unique chemical properties that distinguish it from non-fluorinated oxiranes, making it an interesting subject of study in organic chemistry and materials science .

Typical of epoxides, including:

  • Ring-opening Reactions: The strained three-membered ring can be opened by nucleophiles, leading to the formation of substituted alcohols. This reaction can occur under acidic or basic conditions.
  • Isomerization: Under certain conditions, 2-fluorooxirane can isomerize to form α-fluorocarbonyl compounds. This transformation can be catalyzed by bases such as triethylamine in the presence of hydrogen fluoride adducts .
  • Elimination Reactions: The compound can undergo elimination reactions to form double bonds, particularly when treated with strong bases or heat, resulting in the release of hydrogen fluoride .

Several methods have been developed for synthesizing 2-fluorooxirane:

  • Peracid Oxidation: Fluoroalkenes can be oxidized using peracids to yield 2-fluorooxiranes. This method allows for the introduction of the epoxide functionality efficiently .
  • Electrophilic Fluorination: The compound can also be synthesized through electrophilic fluorination reactions involving suitable precursors, such as alkenes or alcohols, followed by cyclization to form the epoxide .
  • Nucleophilic Substitution: Another synthetic route involves nucleophilic substitution reactions where a fluorine atom is introduced into a suitable precursor compound under controlled conditions .

2-Fluorooxirane has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to the development of new drugs with improved efficacy and safety profiles.
  • Polymer Chemistry: It can serve as a monomer or intermediate in the synthesis of fluorinated polymers with desirable properties such as chemical resistance and thermal stability.
  • Agricultural Chemicals: The compound may find applications in agrochemicals due to its potential bioactivity and stability under various environmental conditions .

Several compounds share structural similarities with 2-fluorooxirane, including:

Compound NameStructure TypeUnique Features
Ethylene OxideNon-fluorinatedCommonly used as a sterilizing agent and in antifreeze; lacks fluorine's unique properties.
Propylene OxideNon-fluorinatedUsed in producing polyether polyols; less reactive than fluorinated counterparts.
1,2-EpoxybutaneNon-fluorinatedSimilar ring structure but without fluorine; used in various industrial applications.
1-Fluoro-2-propanolFluorinated alcoholContains a hydroxyl group; exhibits different reactivity compared to oxiranes.

The uniqueness of 2-fluorooxirane lies in its combination of epoxide functionality and fluorine substitution, which enhances its reactivity and potential applications compared to similar compounds that lack these features .

Diastereoselective epoxidation of fluorinated precursors enables precise control over stereochemistry during oxirane ring formation. Metal-mediated deprotonation followed by electrophilic fluorination has emerged as a robust strategy. For example, lithium diisopropylamide (LDA)-mediated deprotonation of N-Boc-protected 2,2-dimethyl-4-((arylsulfonyl)methyl)oxazolidines yields fluorinated epoxides with diastereoselectivities exceeding 20:1 when benzothiazolyl sulfones are employed. The chelation of lithium ions by the benzothiazole nitrogen and Boc carbonyl oxygen directs fluorine addition to the less hindered face, as supported by density functional theory (DFT) calculations.

Alternative approaches leverage phase-transfer catalysis (PTC) with hypohalite oxidants. Reacting fluorinated ethylenically unsaturated compounds (e.g., (R1)(R2)C═C(R3)(R4), where R3/R4 = perfluoroalkyl) with sodium hypochlorite in the presence of tetrabutylammonium bromide achieves epoxidation yields >90% under mild conditions. The bulky perfluoroalkyl groups induce steric bias, favoring trans-epoxide formation.

Peroxy ionic liquids, such as 1-butyl-3-methylimidazolium peroxymonosulfate ([bmim][HSO5]), offer dual roles as solvents and oxidants. Epoxidizing 4-bromocinnamic acid with trifluoroacetone in [bmim][HSO5] achieves 99% yield within 30 minutes at room temperature. The ionic liquid stabilizes reactive dioxirane intermediates, enhancing diastereoselectivity (Table 1).

Table 1: Comparative Diastereoselectivity in Epoxidation Methods

MethodSubstrateDiastereomeric Ratio (dr)Yield (%)Source
LDA-mediated fluorinationBenzothiazolyl sulfone95:585
Phase-transfer hypohalitationPerfluoroalkyl olefin88:1292
Peroxy ionic liquid oxidation4-Bromocinnamic acid>99:199

Enantiopure Synthesis via Chiral Pool Derivatives

Enantiopure 2-fluorooxiranes are accessible through chiral auxiliaries and asymmetric catalysis. A notable example involves Sharpless asymmetric epoxidation modified for fluorostyrenes. Treating 3,4-difluorostyrene with N-methylmorpholine N-oxide and a Jacobsen-type manganese-salen catalyst (Catalyst 1) in dichloromethane/ethanol at -45°C produces (S)-2-(3,4-difluorophenyl)oxirane with 83% yield and 94% enantiomeric excess (e.e.). The chiral catalyst induces face-selective oxygen transfer via a spirocyclic transition state.

Chiral oxazolidine precursors also enable stereoretentive synthesis. Fluorination of (R)-2,2-dimethyl-4-((benzothiazolylsulfonyl)methyl)oxazolidine with LDA and N-fluorobenzenesulfonimide (NFSI) yields (S,R)-configured epoxides without racemization at the original stereocenter. Subsequent sulfinate elimination retains configuration, demonstrating utility in amino acid synthesis.

Table 2: Enantioselective Epoxidation Performance

SubstrateCatalystTemperature (°C)e.e. (%)Yield (%)Source
3,4-DifluorostyreneMn-salen-459483
Benzothiazolyl sulfoneLDA/NFSI-78>9978

Radical Fluorination Approaches in Oxirane Ring Formation

Radical-mediated fluorination offers complementary pathways for oxirane synthesis, though examples remain limited. Initiated by azobisisobutyronitrile (AIBN), perfluoroalkyl radicals add to α,β-unsaturated ketones, followed by ring-closing via oxygen-centered radicals. For instance, hexafluoropropylene oxide derivatives form via triplet oxygen trapping of fluorinated carbon radicals, though yields are moderate (50–65%). Recent advances in photoredox catalysis may enhance efficiency by generating fluorine radicals under milder conditions.

While still exploratory, these methods highlight potential for accessing unconventional 2-fluorooxirane architectures. Future directions may integrate electrochemical fluorination to improve atom economy and selectivity.

The [¹⁸F]FeF-mediated epoxide ring-opening mechanism represents a groundbreaking approach for the synthesis of fluorine-18 labeled fluorohydrins from sterically hindered epoxides [3] [4]. This methodology addresses longstanding challenges in positron emission tomography radiochemistry by providing access to fluorohydrin products that were previously difficult to obtain through conventional nucleophilic substitution reactions.

The formation of the active [¹⁸F]FeF species involves a carefully orchestrated process beginning with the preparation of [¹⁸F]HF from nucleophilic [¹⁸F]fluoride. The [¹⁸F]fluoride is initially trapped on a quaternary methylammonium cartridge and subsequently eluted using trifluoroacetic acid solution in acetonitrile and water (4:1 ratio) [3]. This [¹⁸F]HF solution is then combined with iron(III) acetylacetonate to generate the putative [¹⁸F]FeF species through azeotropic drying at elevated temperatures.

The mechanistic pathway for epoxide ring-opening proceeds through acid-catalyzed activation of the oxirane ring [3] [5]. The [¹⁸F]FeF species functions as both a source of hydrogen fluoride and a Lewis acid catalyst, facilitating the protonation of the epoxide oxygen atom. This activation significantly increases the electrophilic character of the carbon atoms adjacent to the oxygen, particularly the more substituted position where steric hindrance would normally disfavor nucleophilic attack.

Regioselectivity in this system typically favors fluoride incorporation at the more substituted carbon center of the epoxide ring [3]. This selectivity pattern contrasts with traditional nucleophilic fluorination reactions, which generally proceed through displacement at less hindered positions. The observed regioselectivity arises from the carbocationic character developed during the ring-opening process, where the more substituted carbon can better stabilize positive charge development.

Table 1. [¹⁸F]FeF-Mediated Epoxide Ring-Opening Results

SubstrateProductRadiochemical Yield (%)RegioselectivityReaction Conditions
Epoxy steroid 1[¹⁸F]1a22>95% at C-2120°C, 20 min
α-Ionone epoxide 2[¹⁸F]2a1585% at terminal120°C, 20 min
Cyclic epoxide 3[¹⁸F]3a8>90% at tertiary120°C, 20 min
Aromatic epoxide 4[¹⁸F]4a18>95% at benzylic120°C, 20 min

Neighboring Group Participation Effects in Radiolabeling

Neighboring group participation represents a fundamental mechanistic concept that significantly influences the regioselectivity and stereochemical outcome of fluorine-18 incorporation reactions in 2-fluorooxirane synthesis [6] [7] [8]. This phenomenon occurs when functional groups located proximal to the reaction center directly participate in the bond-forming or bond-breaking processes, often leading to unexpected reaction pathways and enhanced selectivity.

In the context of fluorine-18 radiolabeling, neighboring group participation can manifest through several distinct mechanisms. Intramolecular nucleophilic assistance represents the most common form, where heteroatoms possessing lone pair electrons provide stabilization to developing positive charge during the fluorination process [6]. This stabilization can dramatically alter both the rate and selectivity of the radiolabeling reaction compared to systems lacking such neighboring group effects.

The influence of aromatic rings as neighboring groups deserves particular attention in fluorine-18 chemistry [6] [7]. Benzene rings can provide π-electron density to stabilize carbocationic intermediates through the formation of phenonium ion intermediates. This stabilization not only accelerates the reaction rate but also directs the regioselectivity toward positions that maximize the overlap between the developing positive charge and the aromatic π-system.

Carbonyl groups adjacent to the fluorination site represent another important class of neighboring groups in fluorine-18 radiolabeling [9] [8]. The electron-withdrawing nature of the carbonyl functionality can influence the electronic distribution within the molecule, affecting both the nucleophilicity of the fluoride ion and the electrophilicity of the carbon center undergoing substitution. In some cases, the carbonyl group can participate directly through enolate formation or resonance stabilization of cationic intermediates.

Table 2. Neighboring Group Participation Effects in Fluorine-18 Radiolabeling

Neighboring GroupParticipation MechanismRegioselectivity EffectRate Enhancement Factor
Hydroxyl (-OH)Intramolecular cyclizationDirects to α-position10-100x
Acyl (-COR)Resonance stabilizationControls stereochemistry5-50x
Aromatic ringπ-Bond participationBenzylic preference20-200x
Ester (-COOR)Anchimeric assistanceAdjacent carbon2-20x
Amine (-NR₂)Lone pair donationα-Position15-150x

The stereochemical consequences of neighboring group participation are particularly significant in the synthesis of fluorine-18 labeled compounds intended for biological applications [8]. The formation of cyclic intermediates during the participation process can lead to retention of configuration at the reaction center through a double inversion mechanism. This stereochemical control is crucial for maintaining the biological activity of chiral fluorine-18 labeled pharmaceuticals.

Recent studies have demonstrated that neighboring group participation can be exploited to achieve highly regioselective fluorine-18 incorporation in complex molecular frameworks [8]. The design of precursor molecules that incorporate appropriate neighboring groups has emerged as a powerful strategy for controlling the outcome of radiolabeling reactions, particularly in cases where traditional approaches fail to provide adequate selectivity.

Automated Synthesis Platforms for PET Tracer Development

The development of automated synthesis platforms for positron emission tomography tracer production has revolutionized the field of radiopharmaceutical chemistry, enabling reproducible and efficient synthesis of fluorine-18 labeled compounds under current good manufacturing practice conditions [10] [11] [12]. These sophisticated systems address the unique challenges associated with radioactive synthesis, including radiation safety, product purity, and regulatory compliance requirements.

The ELIXYS platform represents a particularly versatile example of modern automated radiosynthesis technology [10] [11] [12]. This system features three independently controllable reaction vessels, each capable of precise temperature control from 0 to 180 degrees Celsius and pressure regulation up to 10 bar. The modular design allows for complex multi-step synthetic sequences while maintaining the flexibility necessary for research and development applications.

The reactor configuration of the ELIXYS system enables parallel processing of multiple reaction steps, significantly reducing overall synthesis time [12]. Each reaction vessel can be positioned at various locations on the disposable cassette, including reagent addition positions, evaporation positions for solvent removal, transfer positions for solution handling, and sealed reaction positions for high-temperature chemistry. This dynamic positioning capability eliminates the need for permanent plumbing connections and reduces the risk of cross-contamination between different tracer syntheses.

Table 3. Automated Synthesis Platform Specifications

PlatformReactor CountTemperature Range (°C)Pressure Limit (bar)Cassette TypeKey Advantages
ELIXYS30-18010DisposableResearch flexibility
GE TRACERlab FX22-10-18020ReusableClinical robustness
GE FASTlab1RT-1808DisposableUser-friendly operation
Trasis AllInOne10-18010DisposableCompact design
IBA Synthera+40-18010DisposableMulti-tracer capability

The software architecture of modern automated synthesizers incorporates intuitive graphical user interfaces that allow radiochemists to construct synthetic protocols using drag-and-drop functionality [10] [12]. These systems translate complex chemical procedures into a series of unit operations, including reagent additions, heating steps, solvent evaporations, and purification procedures. The modular approach to protocol development facilitates rapid optimization of reaction conditions and enables easy modification of established procedures.

Quality control integration represents a critical aspect of automated synthesis platform design [13]. Modern systems incorporate real-time monitoring capabilities, including radiation sensors for activity tracking, temperature and pressure monitoring for reaction condition verification, and chromatographic integration for product purity assessment. The Tracer-QC system exemplifies this integration approach, providing automated quality control testing for up to ten different parameters using a single sample and generating comprehensive batch records for regulatory compliance [13].

The validation process for automated synthesis protocols requires careful attention to reproducibility, product quality, and safety considerations [10]. Typical validation studies involve multiple synthesis runs under identical conditions to demonstrate consistent radiochemical yields, chemical purity, and specific activity. The statistical analysis of validation data provides the foundation for establishing release criteria and standard operating procedures for routine tracer production.

Recent advances in automated synthesis technology have focused on expanding the chemical compatibility of these systems to accommodate a broader range of fluorine-18 labeling reactions [11] [14]. The development of specialized cassettes for different types of chemistry, including metal-catalyzed reactions, high-pressure chemistry, and multi-step synthetic sequences, has significantly expanded the scope of tracers that can be produced using automated methods.

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Exact Mass

62.016792877 g/mol

Monoisotopic Mass

62.016792877 g/mol

Heavy Atom Count

4

Dates

Last modified: 08-11-2024

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